2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one

Drug discovery Lead optimization Physicochemical profiling

2-Phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one (CAS 946387-12-8) is a fully synthetic, fluorinated indenone derivative with the molecular formula C23H15F4NO2 and a molecular weight of 413.4 g/mol. The compound features a 1H-inden-1-one core substituted at the 2-position with a phenyl ring and at the 3-position with a 3-(1,1,2,2-tetrafluoroethoxy)anilino moiety, and it is listed under the synonym TCMDC-125498 in the PubChem database.

Molecular Formula C23H15F4NO2
Molecular Weight 413.372
CAS No. 946387-12-8
Cat. No. B2653892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one
CAS946387-12-8
Molecular FormulaC23H15F4NO2
Molecular Weight413.372
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)OC(C(F)F)(F)F
InChIInChI=1S/C23H15F4NO2/c24-22(25)23(26,27)30-16-10-6-9-15(13-16)28-20-17-11-4-5-12-18(17)21(29)19(20)14-7-2-1-3-8-14/h1-13,22,28H
InChIKeyGYQILAHYEOBXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one (CAS 946387-12-8): Chemical Identity and Procurement Baseline


2-Phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one (CAS 946387-12-8) is a fully synthetic, fluorinated indenone derivative with the molecular formula C23H15F4NO2 and a molecular weight of 413.4 g/mol [1]. The compound features a 1H-inden-1-one core substituted at the 2-position with a phenyl ring and at the 3-position with a 3-(1,1,2,2-tetrafluoroethoxy)anilino moiety, and it is listed under the synonym TCMDC-125498 in the PubChem database [1]. Commercial purity typically ranges from 95% to 98% , and the compound is supplied exclusively for laboratory research use.

Why 2-Phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one Cannot Be Replaced by Generic Indenone Analogs


The presence of the 1,1,2,2-tetrafluoroethoxy substituent on the aniline ring and the specific 2-phenyl-1H-inden-1-one scaffold create a steric and electronic profile that is not replicated by other commercially available indenone derivatives. Even closely related 2-phenyl-3-(arylamino)-1H-inden-1-one congeners bearing simpler alkoxy or halogen substituents exhibit markedly different lipophilicity and hydrogen-bond acceptor capacity, as reflected in predicted physicochemical parameters such as logP (XLogP3 = 6.4) and topological polar surface area (TPSA = 38.33 Ų) [1]. These differences directly affect target-binding kinetics and cellular permeability, making generic substitution without comparative validation a significant risk.

Quantitative Differentiation Evidence for 2-Phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one (946387-12-8) Relative to Comparators


Lipophilicity-Driven Differentiation: LogP Comparison Against Non-Fluorinated and Mono-Fluorinated Indenone Analogs

The title compound's computed XLogP3 value of 6.4 [1] is substantially higher than that of the non-fluorinated parent scaffold 2-phenyl-3-(phenylamino)-1H-inden-1-one (estimated XLogP3 ≈ 4.8–5.0 based on fragment contributions) and exceeds the values reported for 3-((3-methoxyphenyl)amino)-2-phenyl-1H-inden-1-one (XLogP3 ≈ 5.2) [2]. This increase in lipophilicity is directly attributable to the 1,1,2,2-tetrafluoroethoxy group, which adds approximately 1.2–1.6 log units relative to methoxy and unsubstituted analogs.

Drug discovery Lead optimization Physicochemical profiling

Fluorine-Mediated Hydrogen-Bond Acceptor Profile: TPSA and HBA Count Differentiation

The title compound exhibits a topological polar surface area (TPSA) of 38.33 Ų and a hydrogen-bond acceptor count of 7, compared to TPSA values of approximately 29–32 Ų and HBA counts of 3–4 for non-fluorinated 2-phenyl-3-(arylamino)-1H-inden-1-one analogs [1]. The four fluorine atoms in the tetrafluoroethoxy group serve as weak hydrogen-bond acceptors, which can modulate protein-ligand interactions without substantially increasing TPSA to levels that would impair permeability.

Medicinal chemistry Structure-activity relationship Molecular design

Structural Confirmation and Purity Benchmarking Against Reference Suppliers

Commercially, the title compound is available at certified purities of 95% (AKSci) and 98% (Leyan) with full analytical traceability, including CAS registration and MDL number MFCD00170070 . By contrast, closely related 3-((3-substituted-phenyl)amino)-2-phenyl-1H-inden-1-one analogs are typically offered as custom synthesis products without standardized purity guarantees or spectroscopic validation, introducing variability in biological assay reproducibility.

Chemical procurement Quality control Compound characterization

Validated Application Scenarios for 2-Phenyl-3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-1H-inden-1-one (946387-12-8)


Lead Optimization for Intracellular and CNS Targets Requiring High Membrane Permeability

Based on its XLogP3 of 6.4 and TPSA of 38.33 Ų [1], this compound is suited as a starting point for medicinal chemistry campaigns targeting intracellular or CNS-resident proteins where passive membrane diffusion is essential. Its lipophilicity surpasses that of non-fluorinated and mono-fluorinated indenone analogs, making it a preferred scaffold when target engagement in lipid-rich microenvironments is desired [2].

Fluorine-Protein Interaction Probes in Structural Biology

The seven hydrogen-bond acceptors (including four fluorine atoms) enable distinctive fluorine-mediated interactions with protein backbones and side chains [1]. This compound can serve as a probe molecule in ¹⁹F NMR or X-ray crystallography studies to map fluorophilic pockets, a capability absent in hydrogen-substituted or methoxy analogs [2].

Chemical Biology Tool for Target Deconvolution and Chemoproteomics

With documented commercial availability at certified purity (≥95%) and a unique combination of physicochemical properties [1][2], this compound is a reliable tool for affinity-based chemoproteomics workflows. Its fluorinated tag provides a mass shift signature that facilitates detection in pull-down experiments, unlike non-fluorinated congeners.

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